molecular formula C10H9BrN2O2 B6592493 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester CAS No. 2097068-59-0

3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester

Número de catálogo: B6592493
Número CAS: 2097068-59-0
Peso molecular: 269.09 g/mol
Clave InChI: ZLULEIWULSBAJF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Propiedades

IUPAC Name

ethyl 3-bromopyrrolo[1,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-3-4-9-12-5-7(11)6-13(8)9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLULEIWULSBAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C2N1C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester typically involves the following steps:

  • Starting Materials: The synthesis begins with pyrrolo[1,2-a]pyrimidine as the starting material.

  • Halogenation: Bromination of pyrrolo[1,2-a]pyrimidine at the 3-position using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM).

  • Esterification: The resulting 3-bromopyrrolo[1,2-a]pyrimidine is then reacted with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, in aqueous or organic solvents.

  • Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon), in anhydrous ether or THF.

  • Substitution: Various nucleophiles (e.g., amines, alcohols) in the presence of a base or catalyst.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyrrolo[1,2-a]pyrimidines with different functional groups.

Aplicaciones Científicas De Investigación

3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would need to be determined through experimental studies and molecular modeling.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Heterocycle Variants

(a) Imidazo[1,2-a]pyridine Derivatives
  • Example : Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide (CAS 861208-16-4)
    • Molecular Formula : C₁₀H₈BrClN₂O₂
    • Molecular Weight : 303.54 g/mol
    • Key Differences : Replaces pyrrolopyrimidine with imidazopyridine core; chlorine at position 6 introduces additional electronegativity and steric bulk .
    • Applications : Similar ethyl ester derivatives are explored in antimicrobial studies targeting bacterial histidine kinases (e.g., YycG) .
(b) Pyrazolo[1,5-a]pyrimidine Derivatives
  • Reactivity: Bromine at position 6 may favor nucleophilic substitution differently than position 3 in the target compound.

Substituent Position and Functional Group Variations

(a) 3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylate (CAS 1251033-23-4)
  • Molecular Formula : C₉H₈BrN₃O₂
  • Molecular Weight : 270.09 g/mol
  • Key Differences : Imidazopyrimidine core with bromine at position 3 and ester at position 7; altered electronic distribution due to nitrogen placement .
(b) 3-Bromo-7-methyl-2-oxo-pyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 89355-87-3)
  • Molecular Formula : C₁₀H₁₀BrN₃O₃
  • Molecular Weight : 300.11 g/mol

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS Number Key Applications/Notes
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylate Pyrrolo[1,2-a]pyrimidine Br (C3), COOEt (C6) 241.04 1823918-84-8 High reactivity at C3
Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine Br (C3), Cl (C6), COOEt (C2) 303.54 861208-16-4 Antimicrobial studies
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate Pyrazolo[1,5-a]pyrimidine Br (C6), COOEt (C3) 270.09 1027511-41-6 Enhanced hydrogen bonding
3-Bromo-7-methyl-2-oxo-pyrazolo[1,5-a]pyrimidine-6-carboxylate Pyrazolo[1,5-a]pyrimidine Br (C3), COOEt (C6), CH3 (C7), O (C2) 300.11 89355-87-3 Improved metabolic stability

Table 2: Hazard Profiles

Compound (CAS) Hazard Statements Precautions
1823918-84-8 H302, H315, H319, H335 Avoid inhalation; use PPE
861208-16-4 Not explicitly stated Assume standard handling for brominated compounds
1027511-41-6 Not explicitly stated Similar precautions as other brominated esters

Actividad Biológica

3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on a range of scientific studies and data.

  • Chemical Formula : C10_{10}H9_9BrN2_2O2_2
  • Molecular Weight : 269.0973 g/mol
  • CAS Number : 2097068-59-0

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolo[1,2-a]pyrimidine exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting various cancer cell lines:

  • IC50_{50} values for cell lines such as A549 (lung cancer) and BEL-7402 (liver cancer) were reported to be around 9.4 μM and 7.8 μM respectively, indicating potent inhibitory effects on cell proliferation .

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties. Research indicates that it can inhibit the production of inflammatory cytokines and reduce oxidative stress markers in vitro. Specifically, it has been shown to modulate the NF-κB signaling pathway, which is crucial in inflammation .

Neuroprotective Effects

Neuroprotective activities have been observed in related compounds that target neurodegenerative processes. For example, studies suggest that certain pyrrolo derivatives can inhibit apoptosis in neuronal cells by regulating mitochondrial pathways, thus offering potential benefits for conditions like Alzheimer's disease .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : Some studies report that this compound can inhibit kinases involved in cancer progression, such as Pim-1 and Pim-2 kinases, which are implicated in cell survival and proliferation .
  • Cytokine Modulation : The compound's influence on cytokine production suggests a mechanism where it can alter immune responses, potentially reducing chronic inflammation .

Case Studies

StudyFindings
Mosaad et al. (2012)Evaluated anti-inflammatory activity; found significant reductions in pro-inflammatory cytokines.
Recent Anticancer Research (2023)Demonstrated IC50_{50} values indicating potent anticancer effects across multiple cell lines.
Neuroprotective Study (2023)Showed inhibition of apoptosis in PC12 cells through mitochondrial pathway modulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester?

  • Methodology : The compound can be synthesized via cyclization reactions using aldehydes and isocyanoacetate esters in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). For example, methyl isocyanoacetate reacts with pyrrole-2-carboxaldehydes in tetrahydrofuran (THF) under controlled temperature (typically 60–80°C) to form pyrrolo[1,2-c]pyrimidine derivatives . Bromination can be achieved using reagents like N-bromosuccinimide (NBS) in dichloromethane or acetonitrile.
  • Key Considerations : Reaction time (8–10 hours for cyclization) and pH control during bromination are critical to avoid over-substitution .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of bromination and ester group positioning. For example, aromatic protons appear between δ 7.0–8.5 ppm, while ester carbonyl carbons resonate near δ 165–170 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) .
  • X-ray Crystallography : Validates 3D structure, particularly for assessing ring puckering in fused pyrrolo-pyrimidine systems .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodology : The bromine atom at position 3 serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with arylboronic acids introduces aryl groups, enabling diversification of the core structure. Reaction conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol at 80°C) are optimized to prevent ester hydrolysis .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Substitutions at positions 3 (bromine) and 6 (ester) are systematically varied. For instance, replacing the ethyl ester with a methyl group reduces steric hindrance, enhancing binding to kinase targets .
  • Pharmacological Assays : In vitro testing (e.g., IC₅₀ measurements against cancer cell lines) reveals that amino or trifluoromethyl substitutions at position 5 increase potency by 10–20x compared to the parent compound .

Q. What computational methods are used to predict target interactions or metabolic stability?

  • Methodology :

  • Docking Simulations : Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in proteins like EGFR or COX-2. The bromine atom’s hydrophobic interactions are critical for binding affinity .
  • DFT Calculations : Assess electron density around the bromine to predict reactivity in nucleophilic substitutions .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

  • Methodology :

  • Standardized Assay Protocols : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and solvent controls (DMSO concentration ≤0.1%).
  • Meta-Analysis : Compare datasets from multiple studies. For example, discrepancies in anti-inflammatory activity may arise from variations in substituent electronegativity or assay sensitivity .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Methodology :

  • Process Optimization : Use flow chemistry for bromination steps to enhance reproducibility.
  • Purification : Reverse-phase HPLC with C18 columns achieves >98% purity. Recrystallization from ethyl acetate/ethanol (3:2 ratio) minimizes impurities .

Q. What role does this compound play in developing proteolysis-targeting chimeras (PROTACs)?

  • Methodology : The bromine serves as an anchor for E3 ligase ligands (e.g., thalidomide derivatives), while the pyrrolo-pyrimidine core binds target proteins. In vitro degradation assays (e.g., Western blot for protein levels) validate PROTAC efficiency .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.